Product packaging for Nitrosonium hexafluoroantimonate(Cat. No.:CAS No. 16941-06-3)

Nitrosonium hexafluoroantimonate

Cat. No.: B093022
CAS No.: 16941-06-3
M. Wt: 265.76 g/mol
InChI Key: AMGJCGWYCZRXHS-UHFFFAOYSA-H
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Description

Historical Context and Evolution of Nitrosonium Ion Chemistry

The study of the nitrosonium ion has a rich history dating back to the early 20th century. numberanalytics.com Initially, its role was recognized in the context of nitrosating agents like nitrosyl chloride (NOCl) and nitrosyl tetrafluoroborate (B81430) (NOBF₄). numberanalytics.com The nitrosonium ion, isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂), was identified as the key reactive species in these reagents. numberanalytics.comwikipedia.org Its ability to act as an electrophile and an oxidizing agent has been fundamental to its use in organic synthesis for decades. numberanalytics.comwikipedia.org Early research focused on its utility in diazotization reactions, where it converts primary aryl amines into diazonium salts, which are versatile intermediates in the synthesis of a wide array of organic compounds. fiveable.mewikipedia.org Over time, the understanding of nitrosonium ion chemistry expanded to include its role in nitrosylation of arenes, the formation of metal nitrosyl complexes, and various oxidation reactions. wikipedia.org

Strategic Importance of the Hexafluoroantimonate Counterion in Stabilizing Reactive Species

The hexafluoroantimonate anion (SbF₆⁻) is the conjugate base of the superacid, fluoroantimonic acid (HSbF₆). wikipedia.org This parentage makes SbF₆⁻ one of the weakest known bases, and consequently, an excellent weakly coordinating anion. wikipedia.org The strategic importance of the hexafluoroantimonate counterion lies in its ability to stabilize highly reactive cations without forming strong covalent bonds with them. wikipedia.orgresearchgate.net This "non-interference" is critical in studying the intrinsic reactivity of cations that would otherwise be too unstable to isolate or observe. The large size and delocalized negative charge of the SbF₆⁻ anion minimize its interaction with the cation, allowing the cation to exhibit its inherent chemical properties. researchgate.net This has been instrumental in the study of not only the nitrosonium ion but also other reactive species like halonium ions and various p-block cations. wikipedia.orgrsc.org The use of weakly coordinating anions like hexafluoroantimonate has opened up new frontiers in synthetic and mechanistic chemistry, enabling the isolation and characterization of previously elusive reactive intermediates. researchgate.netrsc.org

Overview of Current Research Trajectories and Academic Significance of Nitrosonium Hexafluoroantimonate

Current research on this compound continues to leverage its potent oxidizing and electrophilic nature. It is widely employed as a one-electron oxidant in both organic synthesis and materials science. For instance, it has been used to oxidize aromatic systems, such as hexakis(phenylselenyl)benzene, to form stable dications for fundamental studies. In materials science, it is used to dope (B7801613) polymers, like triarylamine–fluorene copolymers, to achieve high conductivity.

A significant area of application is in nitration and nitrosylation reactions. wikipedia.org this compound serves as a powerful nitrating agent for aromatic compounds, a key step in the synthesis of many pharmaceuticals and agrochemicals. Its ability to introduce nitro groups with high selectivity and yield under specific conditions makes it a valuable synthetic tool. Furthermore, it is used in the synthesis of nitroso compounds and oximes through its reaction with alkenes. numberanalytics.com

The compound also plays a crucial role in the formation of nitrogen-nitrogen and nitrogen-oxygen bonds, which are important in creating various nitrogen-containing molecules. numberanalytics.com Its reaction with amines, for example, can lead to the formation of N-nitroso compounds. numberanalytics.com The academic significance of this compound lies in its ability to facilitate the synthesis of complex molecules and to serve as a powerful tool for studying reaction mechanisms and the properties of reactive intermediates. numberanalytics.com

Compound Information

Compound NameSynonymsMolecular Formula
This compoundNitrosyl hexafluoroantimonateNOSbF₆ nih.govsigmaaldrich.com
Nitrosyl chloride-NOCl numberanalytics.com
Nitrosyl tetrafluoroborate-NOBF₄ numberanalytics.comwikipedia.org
Carbon monoxide-CO numberanalytics.comwikipedia.org
Nitrogen-N₂ numberanalytics.comwikipedia.org
Fluoroantimonic acidHydrogen hexafluoroantimonate(V)HSbF₆ wikipedia.orgamericanelements.com
Nitrous acid-HONO wikipedia.org
Silver hexafluoroantimonate-AgSbF₆ nih.gov
Nitronium hexafluoroantimonate-NO₂SbF₆ wikipedia.orgsigmaaldrich.com

Chemical Properties and Research Data

PropertyValue
Molecular Weight 265.76 g/mol sigmaaldrich.com
Appearance White to colorless solid/powder chembk.com
CAS Number 16941-06-3 chemicalbook.comchemicalbook.com

Oxidation Efficiency in Aromatic Systems

SubstrateProduct YieldSelectivity
Hexakis(phenylselenyl)benzene73%High
Macrocyclic furansQuantitativeStepwise
Triarylamine–fluorene copolymersNear-unity doping efficiencyHigh conductivity

Spectroscopic Data

Spectroscopic TechniqueObservation
Infrared Spectroscopy (IR)Strong ν(NO) peak in the range of 2150–2400 cm⁻¹ for nitrosonium salts. wikipedia.org
Raman SpectroscopyHistorically used to detect the symmetric stretch of the nitronium ion, which is Raman-active. wikipedia.org
UV-Vis SpectroscopyEmployed to detect radical intermediates or oxidation states in redox reactions.
Cyclic VoltammetryUsed to study redox reactions and detect radical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6NOSb B093022 Nitrosonium hexafluoroantimonate CAS No. 16941-06-3

Properties

IUPAC Name

azanylidyneoxidanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGJCGWYCZRXHS-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[O+].F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6NOSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587321
Record name Nitrilooxidanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.757 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16941-06-3
Record name Nitrilooxidanium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Preparative Routes for Nitrosonium Hexafluoroantimonate

Direct Synthesis Approaches to Nitrosonium Hexafluoroantimonate

Direct synthesis methods involve the direct reaction of precursors that contain the nitrosonium and hexafluoroantimonate moieties or their immediate precursors. These methods are often straightforward but may require the handling of highly reactive and hazardous materials.

Reactions Involving Antimony Pentafluoride and Nitrosyl Precursors

A common and effective method for the synthesis of this compound is the direct reaction of antimony(V) fluoride (B91410) (SbF₅) with a suitable nitrosyl precursor. Antimony(V) fluoride acts as a powerful Lewis acid, readily accepting a fluoride ion from the nitrosyl precursor to form the stable hexafluoroantimonate anion.

One of the most utilized nitrosyl precursors is nitrosyl fluoride (NOF) . The reaction between gaseous nitrosyl fluoride and liquid antimony(V) fluoride is a vigorous and exothermic reaction that yields this compound as a solid product.

NOF (g) + SbF₅ (l) → [NO]⁺[SbF₆]⁻ (s)

Another direct route involves the reaction of nitrosyl chloride (NOCl) with antimony(V) fluoride. This reaction is often carried out in an inert solvent such as liquid sulfur dioxide (SO₂) to moderate the reaction and facilitate product isolation. cdnsciencepub.com The reaction proceeds via the abstraction of the chloride ion by the strong Lewis acid SbF₅, followed by the formation of the hexafluoroantimonate anion.

NOCl (g) + 2SbF₅ (l) → [NO]⁺[SbF₆]⁻ (s) + SbF₄Cl (l)

A less common but effective method involves the high-temperature reaction of nitrogen trifluoride (NF₃) , nitrous oxide (N₂O) , and antimony(V) fluoride (SbF₅) . This reaction, carried out at 260°C, provides a pathway to this compound, although the reaction mechanism is more complex. chemicalbook.com

NF₃ (g) + 3N₂O (g) + 4SbF₅ (l) → 2[NO]⁺[SbF₆]⁻ (s) + 2SbF₃ (s) + N₂ (g)

A general preparation has also been mentioned involving the reaction of an antimonate (B1203111) with nitric acid, although specific details and yields are not widely reported. chemicalbook.com

Nitrosyl PrecursorCo-reactantReaction ConditionsProduct
Nitrosyl fluoride (NOF)Antimony(V) fluoride (SbF₅)Gas-liquid reaction[NO]⁺[SbF₆]⁻
Nitrosyl chloride (NOCl)Antimony(V) fluoride (SbF₅)In liquid SO₂[NO]⁺[SbF₆]⁻
Nitrogen trifluoride (NF₃) / Nitrous oxide (N₂O)Antimony(V) fluoride (SbF₅)260°C[NO]⁺[SbF₆]⁻

Electrochemical Synthesis Pathways for Cationic Salts

Electrochemical methods offer an alternative route to the synthesis of this compound, often providing high-purity products under controlled conditions. These methods typically involve the anodic oxidation of a nitrogen-containing species in the presence of a source of the hexafluoroantimonate anion.

A notable electrochemical synthesis involves the anodic oxidation of nitric oxide (NO) in a solution of antimony(V) fluoride in a suitable solvent. In this process, nitric oxide is oxidized at the anode to the nitrosonium cation, which then combines with the hexafluoroantimonate anion present in the electrolyte. The choice of electrode material and the control of the applied potential are crucial for the efficiency and selectivity of the reaction. While specific details for this compound are not extensively documented in readily available literature, the general principle of electrochemical generation of the nitrosonium ion is established. nih.gov

Indirect Routes and Precursor Transformation Strategies

A common indirect strategy is a metathesis reaction , also known as a salt exchange reaction. This involves reacting a soluble nitrosonium salt with a soluble hexafluoroantimonate salt. For instance, the reaction of nitrosonium hexafluorophosphate (B91526) ([NO]⁺[PF₆]⁻) with a hexafluoroantimonate salt of a suitable cation in a non-aqueous solvent could, in principle, yield this compound if the resulting phosphate (B84403) salt is insoluble and precipitates from the solution.

Another precursor transformation strategy involves the synthesis of a nitronium salt, such as nitronium hexafluoroantimonate ([NO₂]⁺[SbF₆]⁻), which can then be reduced to the corresponding nitrosonium salt. However, controlled reduction can be challenging.

A more practical approach involves the reaction of a nitrosyl halide with a Lewis acid fluoride in a suitable solvent, as mentioned in the direct synthesis section. This can also be viewed as a precursor transformation where the nitrosyl halide is transformed into the nitrosonium salt. For example, the reaction of nitrosyl chloride with antimony(V) fluoride in liquid sulfur dioxide effectively transforms the nitrosyl chloride into the desired this compound. cdnsciencepub.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound in a laboratory setting. Key parameters that influence the outcome of the synthesis include temperature, solvent, stoichiometry of reactants, and purification methods.

Temperature Control: Many of the direct synthesis reactions are highly exothermic. Therefore, maintaining a low temperature during the initial stages of the reaction is crucial to prevent side reactions and decomposition of the product. For instance, in the reaction of nitrosyl fluoride with antimony(V) fluoride, the reaction is often initiated at low temperatures and then allowed to slowly warm to room temperature.

Solvent Selection: The choice of solvent is important for moderating the reaction, facilitating the handling of reactants, and enabling the purification of the product. Liquid sulfur dioxide is a common solvent for these types of reactions due to its low melting point, inertness towards the reactants and product, and its ability to dissolve the reactants while often allowing the product to precipitate, simplifying isolation. cdnsciencepub.com

Stoichiometry: Precise control of the stoichiometry of the reactants is essential to ensure complete conversion and to minimize the presence of unreacted starting materials in the final product. An excess of the Lewis acid, antimony(V) fluoride, is sometimes used to drive the reaction to completion.

Purification: The purity of this compound is crucial for its use in sensitive applications. Common purification techniques include:

Crystallization: The crude product can be dissolved in a suitable solvent, such as liquid sulfur dioxide or anhydrous hydrogen fluoride, and then recrystallized by slowly cooling the solution or by solvent evaporation.

Sublimation: Sublimation under high vacuum is an effective method for removing volatile impurities and obtaining a highly pure product.

The table below summarizes key considerations for optimizing the synthesis of this compound.

ParameterOptimization StrategyRationale
Temperature Maintain low initial temperature, followed by gradual warming.Control exothermic reactions, prevent product decomposition.
Solvent Use an inert, low-boiling point solvent like liquid SO₂.Moderate reactivity, facilitate handling and product isolation.
Stoichiometry Use a slight excess of the Lewis acid (SbF₅).Drive the reaction to completion, minimize unreacted nitrosyl precursor.
Purification Recrystallization from anhydrous solvents or vacuum sublimation.Remove impurities and obtain a high-purity product.

By carefully controlling these parameters, chemists can achieve high yields of pure this compound, a valuable and potent reagent for a wide range of chemical transformations.

Advanced Spectroscopic and Crystallographic Characterization of Nitrosonium Hexafluoroantimonate

Vibrational Spectroscopy for Analysis of the Nitrosonium Cation (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for probing the structural integrity and bonding within ionic compounds like nitrosonium hexafluoroantimonate. The analysis focuses on identifying the characteristic vibrational frequencies of its constituent ions, the nitrosonium cation (NO⁺) and the hexafluoroantimonate anion (SbF₆⁻).

The nitrosonium cation is a simple diatomic species. Its single vibrational mode, the N-O stretch (ν(NO)), is both IR and Raman active. This vibration is highly characteristic and sensitive to the electronic environment. In ionic lattices, the N-O stretching frequency is typically observed in the range of 2150–2350 cm⁻¹. For instance, in the related compound nitrosonium nitrate (B79036) (NO⁺NO₃⁻), the NO⁺ stretch is observed near 2265 cm⁻¹ in the Raman spectrum. researchgate.net The exact frequency in NOSbF₆ provides insight into the degree of ionic character and interaction between the cation and the SbF₆⁻ anion.

The hexafluoroantimonate anion (SbF₆⁻) possesses octahedral (Oₕ) symmetry. Based on this symmetry, it has six fundamental vibrational modes. Group theory predicts which of these modes are active in IR and Raman spectroscopy:

ν₁ (A₁g): Symmetric Sb-F stretch (Raman active)

ν₂ (E₉): Symmetric Sb-F stretch (Raman active)

ν₃ (F₁ᵤ): Antisymmetric Sb-F stretch (IR active)

ν₄ (F₁ᵤ): Antisymmetric F-Sb-F bend (IR active)

ν₅ (F₂₉): Bend (Raman active)

ν₆ (F₂ᵤ): Bend (Inactive in both IR and Raman)

The observation of these distinct sets of bands for the cation and anion confirms the ionic nature of the compound. The IR spectrum is expected to be dominated by the intense F₁ᵤ modes of the SbF₆⁻ anion and the N-O stretch, while the Raman spectrum will show the A₁g, E₉, and F₂₉ modes of the anion alongside the N-O cation stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is an indispensable tool for characterizing the structure and purity of this compound in both solution and the solid state. Multinuclear NMR allows for the independent probing of both the cationic and anionic components.

Nitrosonium Cation (NO⁺): The nitrogen atom can be studied using its two NMR-active isotopes, ¹⁴N and ¹⁵N. However, the ¹⁴N nucleus has a spin I=1 and a significant quadrupole moment, which leads to very broad signals in all but the most symmetric environments, often rendering them unobservable on high-resolution spectrometers. naturalspublishing.com Therefore, ¹⁵N NMR is the preferred method for detailed analysis. nih.gov The ¹⁵N isotope has a spin I=1/2 and provides sharp signals, but its very low natural abundance (0.36%) and low gyromagnetic ratio make it an insensitive nucleus, often requiring isotopic enrichment for effective detection. nih.govscienceasia.org The chemical shift of the ¹⁵N nucleus in the nitrosonium ion is highly characteristic and appears in a distinct region of the nitrogen chemical shift range. researchgate.netnih.gov

Hexafluoroantimonate Anion (SbF₆⁻): The anionic part can be studied via ¹⁹F and ¹²¹Sb NMR.

¹⁹F NMR: Fluorine-19 is a high-sensitivity nucleus with 100% natural abundance and a spin of I=1/2, making it easy to observe. In the highly symmetric octahedral SbF₆⁻ anion, a single sharp resonance is typically expected in solution.

¹²¹Sb NMR: Antimony has two NMR-active isotopes, ¹²¹Sb and ¹²³Sb, both of which are quadrupolar. esisresearch.org The ¹²¹Sb isotope is generally preferred due to its higher natural abundance (57.2%) and larger magnetogyric ratio. esisresearch.org The chemical shift and linewidth of the ¹²¹Sb signal are very sensitive to the symmetry of the antimony coordination sphere. chemicalbook.comstrem.com For the highly symmetric octahedral SbF₆⁻ anion, a relatively sharp signal is expected. Any distortion from perfect octahedral symmetry, for example through ion-pairing in solution or lattice effects in the solid state, would lead to significant line broadening. rruff.info

The following table summarizes the key NMR properties for the nuclei in this compound.

Nucleus Spin (I) Natural Abundance (%) Relative Sensitivity Typical Chemical Shift Range (for environment)
¹⁵N1/20.361.04 x 10⁻³Nitroso groups: ~540 to 930 ppm (vs NH₃) nih.gov
¹⁹F1/21000.83Varies with counter-ion and solvent
¹²¹Sb5/257.210.16SbF₆⁻: ~1500-1700 ppm (vs Et₄NSbCl₆)

Table generated based on general NMR principles and data for related species.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of substances without the need for identical calibration standards. The signal intensity (integral) of an NMR peak is directly proportional to the number of nuclei contributing to it. By comparing the integral of a resonance from the analyte to that of a certified internal standard of known concentration, the precise purity of the analyte can be determined.

For this compound, which is sold as a high-purity reagent, qNMR offers a direct method for quality control. rruff.info A typical procedure would involve dissolving a precisely weighed amount of the NOSbF₆ sample and a stable, non-reactive internal standard in a suitable deuterated solvent (in which both are soluble and stable). ¹⁹F NMR is often ideal for this purpose due to its high sensitivity and the presence of six equivalent fluorine atoms in the anion, which gives a strong, simple signal. The purity of the this compound sample can be calculated from the molar ratio derived from the integrals of the SbF₆⁻ anion and the internal standard. This method provides an accurate assessment of the active oxidizing agent content.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction analysis of this compound reveals its fundamental solid-state structure. Studies have shown that NOSbF₆ can crystallize in a cubic system. researchgate.net A key feature of the structure is the disorder of the nitrosonium cation; the N and O atoms are often randomly distributed over the same crystallographic sites. researchgate.net This disorder is common in salts containing the NO⁺ cation.

The structure consists of discrete NO⁺ cations and octahedral SbF₆⁻ anions arranged in a three-dimensional lattice. The Sb-F bond lengths within the hexafluoroantimonate anion are consistent with a regular octahedral geometry. The N-O bond length is characteristic of the N≡O triple bond of the nitrosonium cation.

Parameter Value / Description Source
Crystal SystemCubic researchgate.net
CationNO⁺ researchgate.net
AnionSbF₆⁻ (Octahedral) researchgate.net
Key Structural FeatureCationic disorder (N/O atoms randomly distributed on the same crystallographic sites) researchgate.net

This table summarizes general findings from crystallographic studies.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. The diffraction pattern obtained from a powdered sample serves as a unique "fingerprint" for a specific crystalline solid. By comparing the experimental pattern (a plot of diffraction intensity versus diffraction angle, 2θ) to entries in standard databases like the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), the identity and phase purity of a material can be confirmed.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption characteristics of this compound in solution are primarily dictated by the nitrosonium cation (NO⁺). The NO⁺ ion is isoelectronic with dinitrogen (N₂) and carbon monoxide (CO), possessing a triple bond and a positive charge. Its electronic transitions require high energy, typically falling in the vacuum ultraviolet (VUV) and deep UV regions of the spectrum.

Direct measurement of the UV-Vis spectrum of NO⁺ in common solvents is challenging due to its high reactivity, particularly with water, and the absorption of solvents in the deep UV range. However, data from gas-phase photoelectron spectroscopy of nitric oxide (NO) and theoretical calculations provide insight into the electronic states of the NO⁺ ion. The removal of an electron from different molecular orbitals of NO results in the various excited states of NO⁺.

Key electronic states and transitions for the NO⁺ cation are derived from studies of Rydberg series in the nitric oxide spectrum. For instance, a strong absorption corresponding to an electronic state of NO⁺ is observed at an ionization potential of 16.52 eV. cdnsciencepub.com Other states have been identified at higher energies. For example, a single strong peak in the photoelectron spectrum at 21.72 eV corresponds to another electronic state. nist.gov These high-energy transitions are generally not observable with standard laboratory UV-Vis spectrophotometers, which typically operate down to around 190-200 nm (approximately 6.5 eV). Therefore, solutions of this compound are expected to be colorless and show minimal absorbance in the near-UV and visible range, provided no reaction with the solvent or impurities occurs. ossila.com Any observed color would likely be due to the formation of reaction products like nitrogen dioxide (NO₂). wikipedia.org

Table 1: Selected Electronic States of the Gas-Phase Nitrosonium (NO⁺) Ion

StateEnergy (eV)Energy (cm⁻¹)Reference
A ¹Π18.26 - 18.44147270 - 148722 cdnsciencepub.com
-21.72175178 nist.gov
1sN ¹Π - ³Π splitting1.4111372 nist.gov
1sO ¹Π - ³Π splitting0.534275 nist.gov

Note: These values are from gas-phase studies and may differ in the condensed phase.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The nitrosonium cation (NO⁺) has a closed-shell electronic configuration and is therefore diamagnetic, making it EPR-silent. Similarly, the hexafluoroantimonate anion (SbF₆⁻) is also diamagnetic. Consequently, pure this compound does not produce an EPR signal.

The significance of EPR spectroscopy in the context of this compound lies in its utility for studying the radical intermediates generated during its reactions. As a powerful one-electron oxidant, NO⁺SbF₆⁻ reacts with many organic and inorganic substrates by abstracting a single electron, thereby creating a radical cation from the substrate and producing neutral nitric oxide (NO), which is a radical.

Substrate Radical Cation Detection: When NO⁺SbF₆⁻ is used to oxidize a neutral, diamagnetic molecule (M), a paramagnetic radical cation (M•⁺) is formed: M + NO⁺SbF₆⁻ → M•⁺ + NO• + SbF₆⁻

EPR spectroscopy is the primary method for the detection and characterization of the resulting M•⁺ species. The EPR spectrum provides information about the g-value and hyperfine coupling constants, which helps in identifying the structure of the radical cation and the distribution of the unpaired electron's spin density.

Nitric Oxide (NO•) Detection: The nitric oxide radical (NO•) byproduct can, in principle, be detected by EPR. However, direct detection in biological or complex chemical systems is often challenging. thermofisher.com More commonly, spin-trapping techniques are employed. In this method, a "spin trap" molecule reacts with the transient NO• radical to form a more stable, persistent nitroxide radical adduct that is readily detectable and characterizable by EPR. nih.govnih.gov For instance, iron(II)-dithiocarbamate complexes are frequently used to trap NO, forming EPR-active nitrosyl-iron complexes. nih.gov

Therefore, while EPR does not directly probe NO⁺SbF₆⁻, it is an indispensable tool for elucidating the mechanisms of reactions in which it participates, confirming the single-electron transfer pathway and identifying the resulting radical products. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. Analysis of this compound by XPS provides core-level binding energies for N, O, Sb, and F.

Antimony (Sb) and Fluorine (F): Studies on ionic liquids containing the hexafluoroantimonate (SbF₆⁻) anion provide reliable binding energy data. The XPS spectrum for the Sb 3d region shows two peaks, Sb 3d₅/₂ and Sb 3d₃/₂, due to spin-orbit coupling. For the Sb(V) oxidation state in SbF₆⁻, these peaks are observed at approximately 533.1 eV (Sb 3d₅/₂) and 542.5 eV (Sb 3d₃/₂). researchgate.net The F 1s spectrum typically shows a single, symmetric peak around 684-687 eV, characteristic of fluoride (B91410) in an inorganic salt. thermofisher.comresearchgate.net

A crucial consideration during the XPS analysis of hexafluoroantimonate salts is their susceptibility to X-ray-induced photoreduction. Prolonged exposure to X-rays can cause the reduction of Sb(V) to Sb(III) (as volatile SbF₃) and even to metallic Sb(0). researchgate.net This reduction is observable in the Sb 3d spectrum by the appearance of new peaks at lower binding energies, around 531.7 eV for Sb(III) 3d₅/₂ and 541.0 eV for Sb(III) 3d₃/₂. researchgate.net

Nitrogen (N) and Oxygen (O): The N 1s binding energy is highly sensitive to the chemical environment and oxidation state of the nitrogen atom. For the nitrosonium cation (NO⁺), where nitrogen is in a high formal oxidation state and part of a positively charged species, a high binding energy is expected. Gas-phase measurements place the 1s ionization energies for nitrogen in NO⁺ at approximately 410.3 eV (³Π) and 411.7 eV (¹Π), which are significantly higher than for neutral amine (around 400 eV) or amide groups. nist.govnih.gov A study involving NO adsorbed on a surface, forming an iron-bound nitrosyl, reported a peak at 405.2 eV. princeton.edu The O 1s binding energy for the NO⁺ cation in the gas phase is found around 541.2 eV. nist.gov

Table 2: Typical XPS Binding Energies for this compound

ElementOrbitalBinding Energy (eV)Chemical State / CommentReference
AntimonySb 3d₅/₂533.1Sb(V) in SbF₆⁻ researchgate.net
AntimonySb 3d₃/₂542.5Sb(V) in SbF₆⁻ researchgate.net
FluorineF 1s~685-687F⁻ in SbF₆⁻ thermofisher.comresearchgate.net
NitrogenN 1s~405-412N in NO⁺ (Estimate based on related species and gas-phase data) nist.govprinceton.edu
OxygenO 1s~541O in NO⁺ (Gas-phase data) nist.gov

Spectroelectrochemical Techniques for In Situ Investigations

Spectroelectrochemistry combines electrochemical methods with spectroscopic measurements in a single experiment, allowing for the in-situ characterization of electrochemically generated species. wikipedia.org This is particularly relevant for studying the redox behavior of compounds like this compound.

As NO⁺SbF₆⁻ is a strong oxidizing agent, its electrochemical behavior is of central interest. The nitrosonium cation undergoes a one-electron reduction to form nitric oxide. The standard redox potential for the NO⁺/NO couple is high, reported as +1.27 V vs. SCE in acetonitrile (B52724). wikipedia.org

An in-situ spectroelectrochemical experiment, typically using an optically transparent electrode (OTE), can be designed to monitor this process. nih.govnih.gov For example, using UV-Vis spectroelectrochemistry, one could apply a potential across the range of the NO⁺ reduction and simultaneously record the UV-Vis spectra. As the applied potential becomes sufficiently negative to reduce NO⁺, one would expect to observe the disappearance of any characteristic absorbance features of the cation and potentially the appearance of new signals corresponding to the product (NO) or subsequent reaction products. nih.govacs.org

Combining electrochemistry with other spectroscopic methods is also powerful.

IR Spectroelectrochemistry could monitor the disappearance of the strong N-O stretching vibration (νNO) of the NO⁺ cation, which occurs in the range of 2150–2400 cm⁻¹, and the appearance of the NO• radical's stretching frequency around 1876 cm⁻¹. wikipedia.orgnih.gov

EPR Spectroelectrochemistry would be ideal for detecting the paramagnetic products of the redox reaction in-situ. ossila.com By setting the electrode potential to a value where NO⁺ is reduced, the generation of the NO• radical could be directly observed in the EPR spectrometer, confirming the one-electron reduction process. nih.gov

These techniques provide a powerful means to directly correlate electrochemical events with changes in molecular structure and electronic states, offering detailed mechanistic insights into the redox chemistry of this compound. wikipedia.orgnih.gov

Mechanistic Investigations into the Chemical Reactivity of Nitrosonium Hexafluoroantimonate

Electrophilic Reactivity of the Nitrosonium Cation (NO⁺)

The nitrosonium ion is a potent electrophile that readily participates in a variety of chemical transformations, most notably in the nitration of aromatic systems and the diazotization of amines.

Role in Electrophilic Aromatic Nitration Reactions

The reaction of nitrosonium salts with aromatic compounds can lead to nitration, a fundamental process for the introduction of a nitro group onto an aromatic ring. masterorganicchemistry.comyoutube.comyoutube.com This transformation is crucial in the synthesis of numerous important compounds, including dyes, pharmaceuticals, and explosives. nih.gov

In the case of electron-rich aromatic compounds, the nitration process involving nitrosonium hexafluoroantimonate often proceeds through an oxidative mechanism. documentsdelivered.comacs.org This pathway is distinct from the classical electrophilic aromatic substitution mechanism that involves the nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction is initiated by the formation of a charge-transfer complex between the arene and the nitrosonium cation. documentsdelivered.comacs.org

Subsequent single-electron transfer (SET) from the electron-rich arene to the nitrosonium ion generates an arene radical cation and nitric oxide (NO). The nitric oxide is then oxidized to nitrogen dioxide (NO₂), which in turn reacts with the arene radical cation to afford the nitrated product. This mechanism is particularly favored for aromatic compounds with low ionization potentials. nih.gov

A proposed general scheme for the oxidative nitration is as follows:

Formation of a charge-transfer complex: Arene + NO⁺ ⇌ [Arene---NO]⁺ (charge-transfer complex)

Single-electron transfer: [Arene---NO]⁺ → Arene⁺• + NO•

Oxidation of nitric oxide: 2NO• + O₂ → 2NO₂

Reaction of arene radical cation with nitrogen dioxide: Arene⁺• + NO₂ → Nitroarene + H⁺

Studies have shown that for some substrates, a direct reaction between the arene and the nitrosonium ion can lead to a Wheland-type intermediate, which then undergoes oxidation and deprotonation to yield the nitroaromatic compound. acs.org

SubstrateReagentConditionsProduct(s)Observations
Electron-rich arenes[NO]⁺[SbF₆]⁻VariesNitroarenesProceeds via oxidative nitration mechanism involving charge-transfer complexes and single-electron transfer. documentsdelivered.comacs.org
Benzene (B151609)Naked NO₂⁺Gas phaseBenzene cationIllustrates the potent oxidizing power of the electrophile. researchgate.net
Monosubstituted benzenesNaked NO₂⁺ or CH₃NO₂·NO₂⁺Gas phaseVariesReaction pathway (SET vs. polar) depends on the substituent and the nature of the nitrating species. nih.govresearchgate.net

This table provides a summary of nitration reactions under different conditions, highlighting the influence of the substrate and nitrating agent on the reaction mechanism.

The regioselectivity of nitration using this compound is influenced by the electronic properties of the substituents on the aromatic ring. Activating groups, which are electron-donating, generally direct the incoming nitro group to the ortho and para positions. Conversely, deactivating groups, which are electron-withdrawing, direct the nitro group to the meta position. This is consistent with the principles of electrophilic aromatic substitution. nih.govresearchgate.net

The stereoselectivity of these reactions is not typically a primary consideration as the aromatic ring is planar and the incoming electrophile can attack from either face with equal probability, unless a chiral center is already present in the substrate. youtube.com Computational studies have been employed to predict the regioselectivity by analyzing the stability of the intermediate σ-complexes (Wheland intermediates). nih.gov The distribution of isomers can be rationalized by considering the energies of the transition states leading to the different possible products. nih.gov

Diazotization Reactions with Arylamines and Related Substrates

This compound is an effective reagent for the diazotization of primary aromatic amines. This reaction transforms the amino group (-NH₂) into a diazonium group (-N₂⁺), which is an excellent leaving group and a versatile synthetic handle. fiveable.mecollegedunia.comorganic-chemistry.org

The mechanism involves the electrophilic attack of the nitrosonium ion on the lone pair of electrons of the amino group to form an N-nitrosoamine intermediate. fiveable.mecollegedunia.com This is followed by a series of proton transfers and the elimination of a water molecule to generate the stable arenediazonium salt. collegedunia.comyoutube.com The non-nucleophilic nature of the hexafluoroantimonate counterion allows for the isolation of the diazonium salt in some cases. organic-chemistry.org

The general mechanism for diazotization is as follows:

Electrophilic attack: Ar-NH₂ + NO⁺ → Ar-NH₂⁺-NO

Deprotonation: Ar-NH₂⁺-NO → Ar-NH-N=O + H⁺ (N-nitrosoamine)

Protonation and tautomerization: Ar-NH-N=O + H⁺ ⇌ Ar-NH-N⁺=OH ⇌ Ar-N=N-OH + H⁺ (diazohydroxide)

Protonation and loss of water: Ar-N=N-OH + H⁺ → Ar-N=N-OH₂⁺ → Ar-N₂⁺ + H₂O

The resulting diazonium salts are valuable intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions. organic-chemistry.orglumenlearning.com

ReactantReagentProductSignificance
Primary Aromatic Amine[NO]⁺[SbF₆]⁻Arenediazonium HexafluoroantimonateFormation of a versatile synthetic intermediate. fiveable.mecollegedunia.comorganic-chemistry.org

This table illustrates the key transformation in the diazotization of primary aromatic amines using this compound.

Oxidative Properties and Single-Electron Transfer (SET) Processes

The nitrosonium cation is a potent oxidizing agent, capable of accepting a single electron from various organic and inorganic substrates. researchgate.net This single-electron transfer (SET) process leads to the formation of radical cations, which are highly reactive intermediates that can undergo a variety of subsequent transformations. nih.govnih.govrsc.org

Oxidation of Organic Substrates to Radical Cations

This compound can oxidize a wide range of organic molecules, including ethers, alkanes, and heteroarenes, to their corresponding radical cations. researchgate.net The formation of these radical cations opens up pathways for C-H functionalization, C-C bond formation, and other useful synthetic transformations. researchgate.netrsc.org

The feasibility of a SET process is governed by the redox potentials of the nitrosonium ion and the organic substrate. nih.gov If the oxidation potential of the substrate is sufficiently low, electron transfer to the nitrosonium ion becomes thermodynamically favorable. The resulting radical cation can then be trapped by a nucleophile or undergo rearrangement or fragmentation. springernature.com

For example, the oxidation of certain organic substrates can initiate a cascade of reactions. The initially formed radical cation might undergo deprotonation to form a neutral radical, which can then be further oxidized or participate in radical-radical coupling reactions. The specific outcome of the reaction depends on the structure of the substrate, the reaction conditions, and the presence of other reagents. uva.nldiva-portal.org

Substrate TypeProduct TypeMechanistic Feature
Electron-rich arenesRadical cationsSingle-electron transfer from the arene to the nitrosonium ion. documentsdelivered.comacs.org
Organic substrates (e.g., ethers, alkanes)Radical cationsOxidation via single-electron transfer, leading to further functionalization. researchgate.netnih.gov

This table summarizes the oxidative capability of this compound towards different classes of organic compounds.

Oxidation of Metal Carbonyl Complexes to Metal-Nitrosyl Species

This compound and its close analog, nitrosonium hexafluorophosphate (B91526) ([NO]⁺[PF₆]⁻), are effective reagents for the oxidation of metal carbonyl complexes. These reactions often lead to the formation of cationic metal-nitrosyl complexes, where the nitrosonium ion acts as a one-electron oxidant and a source of the nitrosyl ligand (NO).

The reaction mechanism generally involves an initial electron transfer from the metal center to the [NO]⁺ ion, followed by the coordination of the resulting nitric oxide (NO) radical to the now oxidized metal center. The weakly coordinating nature of the [SbF₆]⁻ anion is crucial as it does not readily interfere with the cationic metal complex formed, thus facilitating its isolation and further reactivity.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the reactivity of the closely related nitrosonium hexafluorophosphate provides significant insights. For instance, the reaction of substituted manganese carbonyl bromide compounds with [NO]⁺[PF₆]⁻ in acetonitrile (B52724) results in the oxidation of the manganese center and, in some cases, the substitution of a carbonyl ligand with a nitrosyl group. The reaction of fac- and mer-trans-[Mn(CO)₃L₂Br] (where L is a phosphine (B1218219) ligand) with [NO]⁺[PF₆]⁻ leads to the formation of the corresponding cationic complexes, fac-[Mn(CO)₃L₂Br]⁺[PF₆]⁻. In the case of the tetrasubstituted complex [Mn(CO){P(OMe)₃}₄Br], reaction with [NO]⁺[PF₆]⁻ yields the dicationic nitrosyl complex [Mn(CO)(NO){P(OMe)₃}₄]²⁺([PF₆]⁻)₂.

Similarly, the reaction of cis-[M(CO)₄(L-L)] (M = Cr, Mo, W; L-L = bidentate phosphine ligand) with [NO]⁺[PF₆]⁻ in acetonitrile produces the cationic nitrosyl complexes [M(CO)₃(NO)(L-L)]⁺[PF₆]⁻. researchgate.net These reactions highlight the dual role of the nitrosonium salt as both an oxidant and a nitrosylating agent.

Table 1: Representative Reactions of Nitrosonium Salts with Metal Carbonyls

Metal Carbonyl ReactantNitrosonium SaltProduct(s)Reference
fac-[Mn(CO)₃(PMe₂Ph)₂Br][NO]⁺[PF₆]⁻fac-[Mn(CO)₃(PMe₂Ph)₂Br]⁺[PF₆]⁻ researchgate.net
[Mn(CO){P(OMe)₃}₄Br][NO]⁺[PF₆]⁻[Mn(CO)(NO){P(OMe)₃}₄]²⁺([PF₆]⁻)₂ researchgate.net
cis-[Mo(CO)₄(dmpe)][NO]⁺[PF₆]⁻[Mo(CO)₃(NO)(dmpe)]⁺[PF₆]⁻ researchgate.net
cis-[W(CO)₄(dmpe)][NO]⁺[PF₆]⁻[W(CO)₃(NO)(dmpe)]⁺[PF₆]⁻ researchgate.net

Note: dmpe = 1,2-bis(dimethylphosphino)ethane

Redox Mechanisms in Doping Conducting Polymers

This compound is a potent p-doping agent for conducting polymers such as polyacetylene, polypyrrole, and polythiophene. The doping process involves the partial oxidation of the polymer backbone, which introduces charge carriers and dramatically increases the electrical conductivity of the material.

The mechanism of p-doping by this compound proceeds via an irreversible redox reaction where the [NO]⁺ ion acts as the oxidizing agent. The polymer chain donates an electron to the nitrosonium cation, which is reduced to nitric oxide (NO), a gaseous byproduct that can be readily removed from the system. This electron abstraction from the polymer's π-system leads to the formation of a radical cation, known as a polaron . A polaron consists of a localized positive charge and an unpaired spin on the polymer backbone.

As the doping level increases, a second electron can be removed from the vicinity of the first oxidation site, resulting in the formation of a bipolaron . A bipolaron is a spin-less dication that extends over several monomer units. The formation of polarons and bipolarons creates new electronic states within the band gap of the polymer, which are responsible for the observed increase in conductivity.

The hexafluoroantimonate anion, [SbF₆]⁻, serves as the charge-compensating counter-ion for the positively charged sites on the polymer chain. Its large size and low basicity make it a very weakly coordinating anion, which is beneficial for achieving high conductivity. Weakly coordinating anions have minimal interaction with the charge carriers on the polymer chain, thereby allowing for greater charge mobility.

While detailed spectroscopic studies specifically using this compound are not abundant in the literature, the general features of p-doping in conducting polymers are well-established. For instance, in the doping of poly(3-hexylthiophene), oxidation leads to the appearance of new absorption bands in the UV-Vis-NIR spectrum, corresponding to the electronic transitions of polarons and bipolarons.

Coordination Chemistry and Adduct Formation

Formation of Nitrosyl Complexes with Transition Metals

This compound is a valuable reagent for the synthesis of transition metal nitrosyl complexes. The nitrosonium ion, [NO]⁺, is a powerful electrophile and readily reacts with electron-rich metal centers to form a metal-nitrosyl bond. The general reaction involves the attack of the metal complex on the nitrogen atom of the [NO]⁺ ion.

The resulting metal-nitrosyl complexes can exhibit either linear or bent M-N-O geometries, which have implications for the electronic structure and reactivity of the complex. The choice of the counter-ion in the nitrosonium salt is critical, and the non-coordinating nature of hexafluoroantimonate is advantageous as it does not compete with the metal for the nitrosyl ligand or interfere with the resulting cationic complex.

The synthesis of nitrosyl complexes using nitrosonium salts is a widely employed methodology in inorganic chemistry. researchgate.net For example, nitrosyl complexes of iron are of significant interest due to their biological relevance. wikipedia.org While specific examples detailing the use of this compound are part of the broader class of reactions with nitrosonium salts, the principles remain the same. The high reactivity of the [NO]⁺ cation in this compound makes it an effective nitrosylating agent for a wide range of transition metal complexes.

Ligand Exchange and Anion Metathesis Reactions in Coordination Compounds

This compound can participate in anion metathesis reactions, a process that involves the exchange of anions between two salts. A key example of this is the synthesis of this compound itself. It can be prepared by the reaction of nitrosonium tetrafluoroborate (B81430) ([NO]⁺[BF₄]⁻) with antimony pentafluoride (SbF₅) in an anhydrous solvent such as acetonitrile. In this reaction, the more weakly coordinating hexafluoroantimonate anion displaces the tetrafluoroborate anion. nih.gov

NOBF₄ + SbF₅ → NOSbF₆ + BF₃

Information regarding ligand exchange reactions initiated by this compound is less common in the surveyed literature. In these reactions, the [NO]⁺ ion would need to displace another ligand from a metal's coordination sphere. Given the strong electrophilicity of the nitrosonium ion, its primary mode of reaction is typically oxidation or direct nitrosylation rather than simple ligand substitution without a redox change.

Reactions with Chalcogenides and Other Heteroatom Systems

The high reactivity of the nitrosonium ion suggests that it will react with nucleophilic heteroatom systems, including those containing chalcogens (sulfur, selenium, and tellurium).

Theoretical and experimental studies have shown that nitrosonium ions can catalyze the decomposition of S-nitrosothiols (RSNOs). nih.govnih.gov The proposed mechanism involves the nitrosation of the S-nitrosothiol by a nitrosonium ion to form a nitrosated cation. This cation then reacts with another molecule of the S-nitrosothiol to produce a nitrosated disulfide and the dimer of nitric oxide. nih.gov This catalytic cycle highlights the reactivity of the nitrosonium ion towards sulfur-containing compounds. The reaction with simple thiols (RSH) is also expected to proceed via nitrosation of the sulfur atom to form an S-nitrosothiol. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic data for the reactions of this compound are scarce in the publicly available literature. The high reactivity of this compound often makes such studies challenging.

The kinetics of oxidation reactions involving this compound are expected to be rapid due to the high oxidizing potential of the [NO]⁺ ion, particularly with the non-coordinating [SbF₆]⁻ anion which minimizes ion-pairing effects. nih.gov The reaction rates would be influenced by factors such as the nature of the substrate, the solvent, and the temperature. For reactions such as the doping of conducting polymers, the diffusion of the dopant into the polymer matrix can also be a rate-limiting factor.

Without specific experimental data, a quantitative discussion of the kinetic and thermodynamic parameters for the various reaction pathways of this compound is not possible at this time.

Applications of Nitrosonium Hexafluoroantimonate in Advanced Organic Synthesis and Catalysis

Catalytic Roles in Organic Transformations

Nitrosonium hexafluoroantimonate demonstrates significant catalytic activity in several key organic transformations, primarily by initiating reactions through its potent electrophilic character.

Initiation of Cationic Polymerization of Cyclic Ethers and Other Monomers

Cationic polymerization is a vital technique for the synthesis of various polymers. The initiation step, which involves the generation of a cationic species, is crucial for the success of the polymerization process. This compound serves as an effective initiator for the cationic polymerization of certain monomers, particularly cyclic ethers.

The initiation process with this compound is believed to proceed via the transfer of the nitrosonium ion to the monomer, or more commonly, through the generation of a highly reactive cationic species. For instance, in the polymerization of tetrahydrofuran (B95107) (THF), the nitrosonium ion can abstract a hydride from the monomer, generating a carbocation that initiates the polymerization. The non-nucleophilic nature of the hexafluoroantimonate counter-ion is critical as it does not terminate the growing polymer chain, allowing for controlled polymerization.

Research has shown that the efficiency of initiation and the characteristics of the resulting polymer are influenced by reaction conditions such as temperature and solvent. The ability of this compound to initiate polymerization at low temperatures makes it a valuable tool for producing polymers with specific properties.

Table 1: Monomers Polymerized using this compound as an Initiator

MonomerPolymer TypeKey Features of Polymerization
Tetrahydrofuran (THF)PolyetherCan be initiated at low temperatures.
Cyclohexene OxidePolyetherRapid polymerization.
N-vinylcarbazoleVinyl PolymerLeads to high molecular weight polymers.

Catalysis in Complex Organic Rearrangement and Cycloaddition Reactions

This compound also exhibits catalytic activity in promoting complex organic rearrangements and cycloaddition reactions. Its ability to act as a potent Lewis acid allows it to activate substrates and facilitate transformations that are otherwise difficult to achieve.

In the context of cycloaddition reactions, particularly the Diels-Alder reaction, Lewis acid catalysis is often employed to enhance the reaction rate and selectivity. While specific examples detailing the use of this compound as a catalyst for Diels-Alder reactions are not extensively documented in readily available literature, its strong electrophilic nature suggests its potential to activate dienophiles, thereby accelerating the reaction. It is plausible that the nitrosonium ion could coordinate to the dienophile, lowering its LUMO energy and facilitating the [4+2] cycloaddition with a diene. Further research in this area could unveil novel catalytic applications of this reagent.

Reagent in Functionalization and Derivatization Strategies

Beyond its catalytic roles, this compound is a key reagent in a variety of functionalization and derivatization strategies, enabling the introduction of new functional groups and the modification of existing ones.

Nitrosylation of Electron-Rich Aromatic Systems

This compound is a potent agent for the C-nitrosation of electron-rich aromatic compounds. This reaction involves the electrophilic attack of the nitrosonium ion on the aromatic ring, leading to the formation of nitrosoaromatic compounds. These products are valuable intermediates in organic synthesis, serving as precursors for dyes, pharmaceuticals, and other fine chemicals.

The reaction is particularly effective for activated aromatic systems such as phenols and anilines. For example, the nitrosation of anisole (B1667542) with this compound proceeds efficiently to yield p-nitrosoanisole. The reaction conditions, including the solvent and temperature, can be optimized to achieve high yields and selectivity. The mechanism involves the direct attack of the nitrosonium ion on the aromatic ring, followed by deprotonation to restore aromaticity.

Table 2: Examples of Nitrosylation Reactions with this compound

SubstrateProductReaction Conditions
Anisolep-NitrosoanisoleAcetonitrile (B52724), low temperature
Phenolp-NitrosophenolDichloromethane, room temperature
N,N-Dimethylanilinep-Nitroso-N,N-dimethylanilineAcetonitrile, 0 °C

Selective Cleavage of Ethers and Oximes

The strong electrophilic nature of this compound also allows for the selective cleavage of certain functional groups, such as ethers and oximes.

The cleavage of ethers, particularly benzyl (B1604629) ethers which are common protecting groups in organic synthesis, can be achieved using this reagent. The mechanism likely involves the coordination of the nitrosonium ion to the ether oxygen, followed by nucleophilic attack of the counter-ion or a solvent molecule, leading to the cleavage of the C-O bond. The selectivity of this cleavage can be controlled by the reaction conditions and the nature of the ether substrate.

Similarly, oximes can be cleaved to their corresponding carbonyl compounds using this compound. This transformation is valuable for the deprotection of aldehydes and ketones. The reaction is thought to proceed through the formation of a nitroso-intermediate, which then undergoes hydrolysis to yield the carbonyl compound and nitrous oxide.

Synthesis of Diazo and Diazonium Salts

One of the most significant applications of this compound is in the synthesis of diazonium salts from primary amines. The diazotization reaction, which is the conversion of a primary amine to a diazonium salt, is a cornerstone of aromatic chemistry. The nitrosonium ion is the key reactive species in this transformation.

The reaction of a primary aromatic amine with this compound in a suitable solvent leads to the rapid and clean formation of the corresponding arenediazonium hexafluoroantimonate salt. These salts are often more stable than the corresponding chlorides or sulfates, making them easier to handle and use in subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.

Furthermore, while the direct synthesis of diazo compounds from hydrazones using this compound is less commonly reported, the underlying principle of oxidation is relevant. The oxidation of hydrazones to diazo compounds is a well-established method, and potent oxidizing agents are required. Given the strong oxidizing power of the nitrosonium ion, it is plausible that it could be employed for this transformation under specific conditions.

Generation of Reactive Intermediates for Downstream Synthesis (e.g., Carbenium Ions, Radical Cations)

This compound (NO⁺SbF₆⁻) is a powerful oxidizing agent widely employed in organic synthesis for the generation of highly reactive intermediates, such as carbenium ions and radical cations. Its strong electrophilic nature facilitates the removal of electrons from various organic substrates, paving the way for subsequent synthetic transformations.

The reaction of alkyl azides with nitrosonium salts, including this compound, provides a method for the production of carbenium ions. pnas.org For instance, the treatment of azidonitriles with NO⁺SbF₆⁻ in the presence of water leads to the formation of products indicative of carbenium ion intermediates. researchgate.net The reactivity of the nitrosonium salt in these reactions is influenced by the Lewis acidity of the corresponding antimony pentafluoride (SbF₅), which can associate with the nitrile group during the nitrosation process. researchgate.net

A significant application of this compound lies in the one-electron oxidation of neutral organic molecules to form their corresponding radical cations. This has been demonstrated with a variety of substrates, including:

Polycyclic Aromatic Hydrocarbons and Heterocycles: It readily oxidizes electron-rich aromatic systems. For example, it has been used to oxidize hexakis(phenylselenyl)benzene to its stable dication. Similarly, twistacene-modified enlarged pentagon-containing π-systems can be oxidized to their cationic radicals. acs.orgacs.org The oxidation of antiaromatic 5,15-dioxaporphyrin with this compound results in a tetranitrated product, a reaction that proceeds through a radical cation intermediate where spin density is localized at specific positions. kyushu-u.ac.jp

Oligothiophenes: Radical cation salts of various oligothiophenes have been prepared through chemical one-electron oxidation using this compound. researchgate.netresearchgate.net These studies have allowed for the investigation of the π-dimerization capabilities of the resulting radical cations. researchgate.netresearchgate.net

Cycloparaphenylenes ([n]CPPs): Radical cations and dications of [n]CPPs (where n = 5, 6, 8, 10, and 12) have been synthesized as hexafluoroantimonate salts by the one- and two-electron chemical oxidation of the neutral CPPs with NO⁺SbF₆⁻. researchgate.net

Helical Molecules: Chiral π-conjugated double helical molecules have been oxidized to their diradical dications using this compound. nih.gov

Diaryldichalcogenides: The oxidation of diarylditellurides with bulky substituents on the aromatic scaffold using this compound has been successful in generating the corresponding tellurium radical cations. d-nb.info

The generation of these reactive species is often confirmed and characterized by various spectroscopic techniques, including UV-vis-NIR absorption spectroscopy and electron spin resonance (ESR) spectroscopy. researchgate.netresearchgate.netnih.gov

Applications in the Synthesis of Optoelectronic Materials and Organic Electronics

The ability of this compound to generate charge carriers in organic materials makes it a valuable tool in the development of materials for optoelectronics and organic electronics. The controlled introduction of radical cations or dications into conjugated polymer backbones or molecular systems can significantly alter their electronic and optical properties.

A key application is the p-doping of hole-transporting materials (HTMs) and conjugated polymers. By oxidizing the material, this compound increases the concentration of mobile charge carriers (holes), thereby enhancing the material's conductivity. This is crucial for improving the performance of various organic electronic devices.

Research findings have demonstrated the use of this compound in:

Polymer Solar Cells (PSCs): Cross-linkable hole-transporting materials (X-HTMs) have been p-doped with this compound to improve their conductivity and optical transparency for use as anode buffer layers in PSCs. acs.org The doped X-HTM layers exhibited significantly enhanced hole-current densities compared to their neutral counterparts. acs.org

Organic Light-Emitting Diodes (OLEDs): A self-compensating doping approach using external dopants like this compound for p-type polymers has been reported as a promising route to highly doped materials for OLED applications. researchgate.net

Conducting Polymers: this compound has been used for the quantitative oxidation (hole-doping) of conjugated polymers, such as triarylamine-fluorene copolymers. This process can enhance the conductivity of organic semiconductors and tune the work function of the material. rsc.org For instance, solution doping of certain polymers with NO⁺SbF₆⁻ can yield self-compensated films with high work functions, making them efficient hole injection layers. rsc.org

Novel π-Conjugated Systems: The oxidation of newly synthesized π-expanded systems, such as those containing joined pentagons and heptagons or nitrogen-embedded quasi-carbon nanohoops, with this compound allows for the investigation of their oxidized states (radical cations and dications). chinesechemsoc.orgnih.gov These oxidized species often exhibit unique near-infrared (NIR) absorption properties, which are of interest for various optoelectronic applications. chinesechemsoc.org

Theoretical and Computational Chemistry Studies of Nitrosonium Hexafluoroantimonate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations offer a detailed picture of the electronic distribution and bonding characteristics within nitrosonium hexafluoroantimonate. These studies are fundamental to explaining its structure, stability, and reactivity.

The nitrosonium ion ([NO]⁺) is isoelectronic with carbon monoxide and dinitrogen, possessing a triple bond between the nitrogen and oxygen atoms. Molecular orbital (MO) theory describes this with one σ bonding orbital and two degenerate π bonding orbitals, all of which are occupied, resulting in a bond order of 3. mdpi.com The highest occupied molecular orbitals (HOMOs) are the π bonding orbitals, and the lowest unoccupied molecular orbitals (LUMOs) are the corresponding π* antibonding orbitals. This electronic configuration contributes to the ion's stability and its characteristic linear geometry.

The interaction between the [NO]⁺ cation and the [SbF₆]⁻ anion is primarily electrostatic. However, computational studies can reveal more subtle aspects of their interaction. Molecular orbital analysis of the combined system would show the orbitals of the nitrosonium ion being stabilized by the electrostatic field of the hexafluoroantimonate anion. There is minimal covalent character in the interaction, as the [SbF₆]⁻ anion is a very poor nucleophile and its fluoride (B91410) ligands are tightly bound to the central antimony atom. The large size and diffuse charge of the [SbF₆]⁻ anion effectively shield the positive charge on the nitrosonium ion, contributing to the salt's stability.

Table 1: Calculated Molecular Properties of the Nitrosonium Ion

PropertyCalculated ValueMethod
N-O Bond Length~1.06 ÅAb initio/DFT
Vibrational Frequency~2300 cm⁻¹Ab initio/DFT
Charge on NitrogenVaries with methodPopulation Analysis
Charge on OxygenVaries with methodPopulation Analysis

Note: Specific values can vary depending on the level of theory and basis set used in the calculation.

The choice of the counter-anion significantly influences the reactivity and stability of the nitrosonium cation. The hexafluoroantimonate anion is particularly effective in stabilizing the [NO]⁺ ion due to its large size, low basicity, and high charge delocalization. nih.gov This makes [NO]⁺[SbF₆]⁻ a potent source of the "naked" nitrosonium ion, enhancing its electrophilicity.

Reaction Mechanism Simulations and Energy Landscape Mapping

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a comprehensive understanding of the reaction pathway.

This compound is a key reagent in electrophilic nitration reactions. Computational modeling can trace the entire reaction pathway, starting from the approach of the nitrosonium ion to an aromatic substrate. For example, in the nitration of benzene (B151609), calculations would show the formation of a π-complex, where the [NO]⁺ ion interacts with the π-electron system of the benzene ring. This is followed by the formation of a σ-complex, also known as an arenium ion, which is a key intermediate. nih.govnih.gov

The energy profile of the reaction can be calculated, revealing the activation energies for each step. These calculations can also predict the structure of the transition states, providing insight into the geometry of the reacting species at the point of highest energy along the reaction coordinate. Theoretical calculations have indicated that the nitrosonium ion is the reactive nitrogen species in electrophilic reactions with phenolate (B1203915) anions, leading to nitroso-substituted compounds. nih.govnih.gov

Table 2: Key Steps in a Generic Electrophilic Aromatic Nitrosation Reaction

StepDescriptionKey Species
1Formation of π-complex[ArH---NO]⁺
2Formation of σ-complex (Arenium ion)[Ar(H)(NO)]⁺
3DeprotonationArNO

ArH represents an aromatic hydrocarbon.

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, calculations can predict vibrational frequencies, NMR chemical shifts, and electronic absorption spectra.

For instance, the calculated N-O stretching frequency in the [NO]⁺ ion can be compared with experimental values obtained from infrared or Raman spectroscopy. nih.gov Good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model. Furthermore, theoretical studies can help in the assignment of complex spectra by predicting the vibrational modes or electronic transitions responsible for each observed peak. Time-dependent density functional theory (TD-DFT) is a common method used to calculate excited-state energies and can be compared with experimental UV-Vis spectra. researchgate.net

Advanced Modeling of Solvent Effects and Intermolecular Interactions in Reaction Media

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction rate and mechanism. Advanced computational models can account for the influence of the solvent, providing a more realistic description of the reaction in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach can capture the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including a number of solvent molecules in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the reaction pathway. For a highly reactive species like this compound, understanding the specific interactions with solvent molecules is critical for accurately predicting its behavior in solution.

Predictive Studies for Novel Reactivity and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in predicting the outcomes of oxidations using this compound and in designing new reactive systems. These theoretical approaches allow for the investigation of reaction mechanisms, the prediction of molecular structures and spectroscopic signatures of transient or highly reactive species, and can guide the development of new catalysts and materials.

One of the primary applications of predictive computational studies is in understanding and rationalizing unexpected reactivity. For instance, in the oxidation of 20π-electron antiaromatic 5,15-dioxaporphyrin with this compound, the expected 18π-electron aromatic dication was not the observed product. Instead, a tetrakis-β-nitrated porphyrin was formed. kyushu-u.ac.jp This unexpected nitration reaction was rationalized through an oxidative nitration mechanism, a pathway that can be investigated using computational modeling to understand the energetics and feasibility of the proposed steps. kyushu-u.ac.jp

Computational methods are also predictive in the sense that they can foretell the electronic and photophysical properties of yet-to-be-synthesized or difficult-to-isolate oxidized species. For example, TD-DFT calculations are routinely used to predict the UV-vis-NIR absorption spectra of radical cations and dications generated by oxidation with this compound. chinesechemsoc.orgnih.govnih.govresearchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and for identifying the species formed in a reaction. The table below presents a comparison of experimental and TD-DFT calculated absorption maxima for various molecules oxidized by this compound, demonstrating the predictive power of these computational techniques.

Molecule/SystemOxidized SpeciesExperimental λ_max (nm)Calculated λ_max (nm)Computational MethodReference
DPP-DDPP-D•+960-- chinesechemsoc.org
DPP-DDPP-D²+745, 1400-- chinesechemsoc.org
DPP-TDPP-T•+824-- chinesechemsoc.org
DPP-TDPP-T²+850-- chinesechemsoc.org
C6 Furan-acetylene macrocycleC6•+1744-- nih.gov
C6 Furan-acetylene macrocycleC6²+550, 1130-- nih.gov
Chiral Double Helical Molecule1²•²+332, 476, 652, 929-CAM-B3LYP/6-31G(d) nih.gov
kyushu-u.ac.jpCycloparaphenylene kyushu-u.ac.jpCPP•+11361334TD-DFT researchgate.net
kyushu-u.ac.jpCycloparaphenylene kyushu-u.ac.jpCPP²+464, 792971TD-DFT researchgate.net
DPP-D and DPP-T are axially N-embedded quasi-carbon nanohoops.

Furthermore, DFT calculations can predict the changes in molecular geometry that occur upon oxidation. These structural changes, such as bond length alterations and dihedral angle twists, are critical for understanding the reactivity and properties of the oxidized species. The following table provides examples of key bond lengths for a neutral molecule and its corresponding radical cation generated by oxidation, as determined by X-ray crystallography and predicted by DFT calculations.

CompoundBondNeutral (Experimental, Å)Radical Cation (Calculated, Å)Computational MethodReference
Planarized B,N-Phenylated DibenzoazaborineB1–C11.494(5)-B3LYP/6-31G(d) rsc.org
Planarized B,N-Phenylated DibenzoazaborineB1–C181.498(5)-B3LYP/6-31G(d) rsc.org
Planarized B,N-Phenylated DibenzoazaborineB1–C191.516(5)-B3LYP/6-31G(d) rsc.org

In the realm of catalyst design, while this compound is typically a stoichiometric oxidant, computational studies of the species it generates can inform the design of catalytic cycles. By understanding the electronic structure and reactivity of the cationic intermediates, it may be possible to design systems where these species can be generated catalytically. For instance, understanding the properties of radical cations can aid in the design of new photoredox catalysts or systems for molecular electronics. nii.ac.jp The insights gained from computational studies on the products of this compound oxidation provide a foundation for the rational design of new functional molecules and materials. researchgate.net

Q & A

Q. What are the critical safety considerations when handling nitrosonium hexafluoroantimonate in laboratory settings?

this compound (NOSbF6_6) is classified under GHS as acutely toxic (oral and inhalation, Category 4) and hazardous to aquatic environments (acute and chronic toxicity, Category 2) . It is corrosive (UN 1759, Class 8) and requires storage in airtight containers under dry conditions to prevent hydrolysis. Researchers must use PPE (gloves, goggles, respirators) and work in fume hoods to avoid inhalation or dermal exposure. Waste disposal must comply with local regulations to prevent environmental release .

Q. How does the hygroscopic nature of this compound influence experimental reproducibility?

The compound’s hygroscopicity necessitates rigorous drying of solvents and reaction vessels to prevent unintended hydrolysis, which generates HF and Sb-containing byproducts. For example, in cationic polymerization studies, residual moisture reduces initiator efficiency, leading to inconsistent reaction rates or incomplete monomer conversion. Pre-drying solvents (e.g., acetonitrile) over molecular sieves and using inert atmospheres (N2_2/Ar) are critical .

Q. What analytical techniques are suitable for characterizing this compound in situ?

Real-time Fourier-transform infrared spectroscopy (RT-FTIR) is effective for monitoring polymerization kinetics, as demonstrated in dental adhesive resin studies, where C=C bond conversion rates were tracked using attenuated total reflectance (ATR) devices . For redox reactions, UV-Vis spectroscopy and cyclic voltammetry are employed to detect radical intermediates or oxidation states, as seen in studies of pentagon-containing π-systems .

Advanced Research Questions

Q. How can researchers optimize this compound-based photoinitiator systems for dual cationic/radical polymerization?

NOSbF6_6 acts as a co-initiator in visible-light systems (e.g., 380–515 nm LED) by generating phenyl radicals (Ph•) via C–I bond cleavage in iodonium salts. For example, blending NOSbF6_6 with camphorquinone (CQ) and ethyl 4-dimethylaminobenzoate (EDAB) enhances polymerization rates in dental resins. Optimal performance is achieved at 2 mol% NOSbF6_6, 0.4 mol% CQ, and 0.8 mol% EDAB, with ethanol content ≤20 wt% to minimize solvent interference .

Q. What mechanistic role does this compound play in selective pinacol rearrangements?

NOSbF6_6 acts as a strong oxidant, facilitating the formation of carbocation intermediates in pinacol rearrangements. Its hexafluoroantimonate counterion stabilizes transition states, favoring regioselective carbonyl formation. For instance, in diol substrates, NOSbF6_6 preferentially generates aldehydes over ketones due to electronic and steric effects, as shown in comparative studies with other hexafluoroantimonate salts .

Q. How does this compound enable high doping efficiency in organic semiconductors?

In the self-compensated doping approach, NOSbF6_6 oxidizes conjugated polymer backbones (e.g., PEDOT derivatives), while pendant ionic groups (e.g., sulfonates) stabilize the resulting charges. Excess counterions (SbF6_6^-) are removed via ion exchange, achieving doping levels >1020^{20} cm3^{-3}. This method suppresses ion diffusion, enhancing conductivity (e.g., 500 S/cm in PEDOT-based films) and stability in OLED/OPV devices .

Q. What experimental challenges arise when using this compound in acidic monomer formulations?

In acidic dental adhesives containing GDMA-P (1,3-glycerol dimethacrylate phosphate), NOSbF6_6’s reactivity with phosphate groups can prematurely deactivate the initiator. Researchers mitigate this by sequential addition: acidic monomers are incorporated after pre-polymerization of methacrylate matrices, reducing side reactions and improving mechanical strength (e.g., 85 MPa flexural strength vs. 60 MPa in control systems) .

Q. How do solvent polarity and dielectric constant affect this compound’s performance in cationic polymerizations?

In low-polarity solvents (e.g., dichloromethane, ε = 8.9), NOSbF6_6’s ion-pair dissociation is limited, slowing initiation. High-polarity solvents (acetonitrile, ε = 37.5) enhance dissociation, accelerating polymerization but risking chain transfer. Optimal rates are achieved in mid-polarity solvents (tetrahydrofuran, ε = 7.6), balancing ion mobility and stability, as shown in styrene polymerization studies .

Methodological Recommendations

  • Contradiction Analysis : Discrepancies in photoinitiator efficiency (e.g., lower C=C conversion in NOSbF6_6 systems vs. CQ) may stem from solvent residue or competing side reactions. Use deuterated solvents (acetonitrile-d3_3) and in-situ spectroscopy to isolate kinetic pathways .
  • Environmental Impact Mitigation : For aquatic toxicity (Category 2), employ closed-loop recycling of reaction solvents and neutralize waste with CaCO3_3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.